molecular formula C25H32ClN3O2 B5971678 [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol

[1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol

Cat. No. B5971678
M. Wt: 442.0 g/mol
InChI Key: DVKCTFGHGSYEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B cell receptor signaling, and its inhibition has shown promise in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In

Mechanism of Action

BTK is a key enzyme involved in B cell receptor signaling, which plays a critical role in the survival and proliferation of B cell malignancies. [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of signaling pathways such as NF-κB and AKT. This ultimately results in decreased survival and proliferation of malignant B cells.
Biochemical and Physiological Effects:
In addition to its effects on B cell malignancies, [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol has also been shown to have anti-inflammatory effects. In vitro studies have demonstrated that [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. In vivo studies using mouse models of rheumatoid arthritis have shown that [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol can reduce joint inflammation and bone erosion.

Advantages and Limitations for Lab Experiments

One advantage of [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol is its specificity for BTK, which reduces the risk of off-target effects. However, like many small molecule inhibitors, [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol has limited solubility and bioavailability, which can make dosing and administration challenging. Additionally, the long-term effects of BTK inhibition on normal B cell function and immune surveillance are not fully understood.

Future Directions

For research on [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol include further preclinical and clinical studies to evaluate its efficacy and safety in the treatment of B cell malignancies and inflammatory diseases. Additionally, studies on the long-term effects of BTK inhibition on normal B cell function and immune surveillance are needed to fully understand the potential risks and benefits of this approach. Finally, the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties may further enhance the therapeutic potential of this class of drugs.

Synthesis Methods

The synthesis of [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol involves several steps, starting with the reaction of 4-(4-aminobenzoyl)piperidine with 3-chlorobenzyl chloride to form 4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoic acid. This intermediate is then reacted with piperidine and formaldehyde to yield [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol, or [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol.

Scientific Research Applications

[1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol has been studied extensively in preclinical and clinical settings for its potential use in the treatment of B cell malignancies. In vitro studies have shown that [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol inhibits BTK activity and downstream signaling pathways in B cells, leading to decreased proliferation and survival of malignant cells. In vivo studies using mouse models of CLL and NHL have demonstrated that [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol can reduce tumor burden and prolong survival. Clinical trials of [1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol in patients with CLL and NHL are currently ongoing.

properties

IUPAC Name

[4-[4-[(3-chlorophenyl)methylamino]piperidin-1-yl]phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN3O2/c26-22-5-1-3-19(15-22)16-27-23-10-13-28(14-11-23)24-8-6-21(7-9-24)25(31)29-12-2-4-20(17-29)18-30/h1,3,5-9,15,20,23,27,30H,2,4,10-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKCTFGHGSYEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCC(CC3)NCC4=CC(=CC=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-{4-[(3-Chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol

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